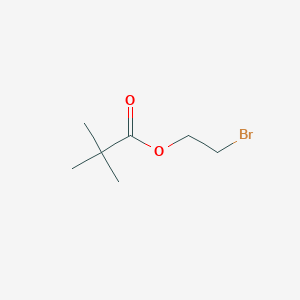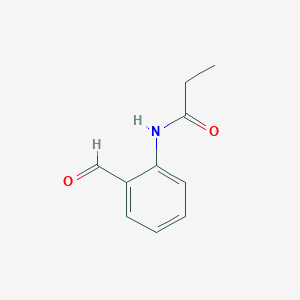
2-(Propanoylamino)benzaldehyde
描述
2-(Propanoylamino)benzaldehyde is an organic compound that belongs to the class of amides. It is characterized by the presence of a formyl group attached to the phenyl ring and a propanamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2-(Propanoylamino)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 2-(Propanoylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(Carboxyphenyl)propanamide.
Reduction: 2-(Hydroxymethylphenyl)propanamide.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
2-(Propanoylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for polymers.
作用机制
2-(Propanoylamino)benzaldehyde can be compared with other similar compounds such as N-phenylpropanamide and N-(2-hydroxyphenyl)propanamide. While all these compounds share the propanamide moiety, the presence of different substituents on the phenyl ring imparts unique chemical and biological properties. For instance, this compound is unique due to the presence of the formyl group, which makes it more reactive in certain chemical reactions .
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
N-(2-formylphenyl)propanamide |
InChI |
InChI=1S/C10H11NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h3-7H,2H2,1H3,(H,11,13) |
InChI 键 |
MTHWOUKDPVLAGB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC=CC=C1C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

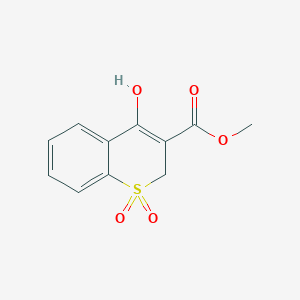

![5-Aminobenzo[f][1,7]naphthyridin-8-ol](/img/structure/B8499445.png)
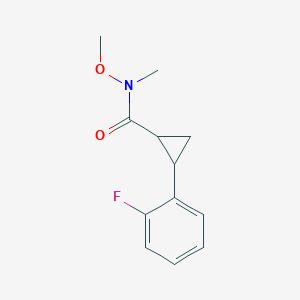
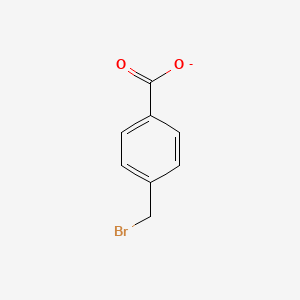
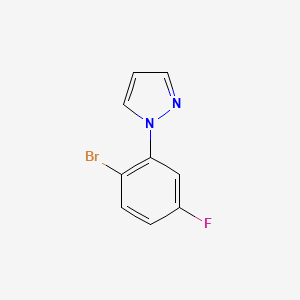

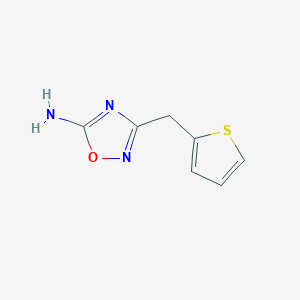
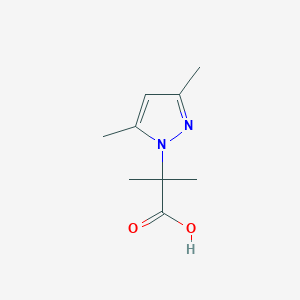
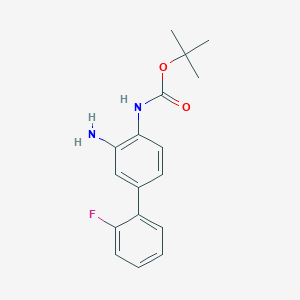
![Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B8499504.png)
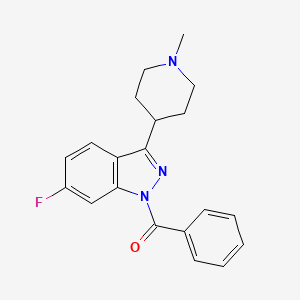
![1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8499521.png)
